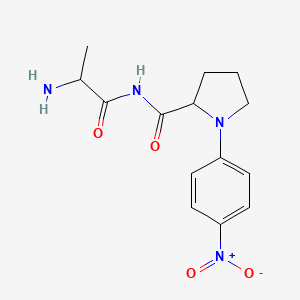

Alanylproline-4-nitroanilide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Alanylproline-4-nitroanilide is a synthetic dipeptide compound composed of alanylproline and 4-nitroanilide. It is primarily used as a chromogenic substrate for the determination of proteolytic enzyme activity, particularly aminopeptidases. The compound’s structure allows it to be hydrolyzed by specific enzymes, releasing 4-nitroaniline, which can be quantitatively measured due to its distinct yellow color.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Alanylprolin-4-nitroanilid erfolgt typischerweise nach dem Festphasenverfahren. Ein gängiger Ansatz verwendet 5-Amino-2-nitrobenzoesäure anstelle von 4-Nitroanilin aufgrund der geringen Nukleophilie der Aminogruppe in 4-Nitroanilin. Der Prozess beinhaltet die Kupplung der geschützten Aminosäuren mit der an Harz gebundenen 5-Amino-2-nitrobenzoesäure unter Verwendung von Reagenzien wie 2-(H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluroniumtetrafluoroborat (TBTU) und p-Dimethylaminopyridin . Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion von Alanylprolin-4-nitroanilid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Verwendung von automatisierten Peptidsynthesizern und Hochdurchsatz-Reinigungstechniken gewährleistet eine konstante Qualität und Effizienz. Das Festphasen-Syntheseverfahren ist aufgrund seiner Skalierbarkeit und der Fähigkeit, große Mengen der Verbindung mit minimalen Verunreinigungen zu produzieren, bevorzugt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Alanylprolin-4-nitroanilid unterliegt verschiedenen Arten chemischer Reaktionen, darunter Hydrolyse, Reduktion und Substitution. Die häufigste Reaktion ist die Hydrolyse durch proteolytische Enzyme, die die Peptidbindung spaltet und 4-Nitroanilin freisetzt.

Häufige Reagenzien und Bedingungen

Hydrolyse: Enzymatische Hydrolyse unter Verwendung spezifischer Proteasen wie Aminopeptidasen.

Reduktion: Chemische Reduktion der Nitrogruppe unter Verwendung von Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder katalytische Hydrierung mit Palladium auf Kohlenstoff (Pd/C).

Substitution: Nukleophile Substitutionsreaktionen unter Beteiligung der Aminogruppe von 4-Nitroanilin.

Hauptprodukte, die gebildet werden

Hydrolyse: 4-Nitroanilin und die entsprechenden Peptidfragmente.

Reduktion: 4-Aminophenylalanin-Derivate.

Substitution: Verschiedene substituierte Anilinderivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Alanylprolin-4-nitroanilid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Substrat in Enzymkinetikstudien verwendet, um die Aktivität von proteolytischen Enzymen zu messen.

Biologie: Wird in Assays eingesetzt, um die Enzymspezifität und -hemmung zu untersuchen.

Medizin: Wird in diagnostischen Tests verwendet, um Enzymmängel oder -anomalien zu erkennen.

Industrie: Wird in Qualitätskontrollprozessen eingesetzt, um die Enzymaktivität in verschiedenen Produkten zu überwachen.

Wirkmechanismus

Der primäre Wirkungsmechanismus von Alanylprolin-4-nitroanilid beinhaltet seine Hydrolyse durch spezifische proteolytische Enzyme. Die Verbindung dient als Substrat, und bei der enzymatischen Spaltung setzt sie 4-Nitroanilin frei. Das freigesetzte 4-Nitroanilin kann aufgrund seiner gelben Farbe quantitativ gemessen werden, wodurch Forscher die Aktivität des Enzyms bestimmen können. Die molekularen Zielstrukturen sind die aktiven Zentren der proteolytischen Enzyme, und die beteiligten Pfade umfassen die katalytische Hydrolyse der Peptidbindung.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Alanylprolin: Ein Dipeptid ohne die Nitroanilid-Gruppe, das in ähnlichen enzymatischen Studien verwendet wird.

4-Nitroanilin: Eine einfachere Verbindung, die in verschiedenen chemischen Reaktionen und als Vorläufer bei der Synthese komplexerer Moleküle verwendet wird.

L-Alanin-4-nitroanilid: Ein weiteres chromogenes Substrat, das zur Messung der Aminopeptidaseaktivität verwendet wird.

Einzigartigkeit

Alanylprolin-4-nitroanilid ist aufgrund seiner Kombination aus einer Dipeptidstruktur mit einer chromogenen Nitroanilid-Gruppe einzigartig. Dies ermöglicht es ihm, als spezifisches Substrat für proteolytische Enzyme zu dienen und nach enzymatischer Hydrolyse einen klaren und messbaren Output (4-Nitroanilin) zu liefern. Seine Spezifität und einfache Messbarkeit machen es zu einem wertvollen Werkzeug in verschiedenen wissenschaftlichen und industriellen Anwendungen.

Eigenschaften

IUPAC Name |

N-(2-aminopropanoyl)-1-(4-nitrophenyl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4/c1-9(15)13(19)16-14(20)12-3-2-8-17(12)10-4-6-11(7-5-10)18(21)22/h4-7,9,12H,2-3,8,15H2,1H3,(H,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYPXDYOSJWGPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(=O)C1CCCN1C2=CC=C(C=C2)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![azanium;1-[(E)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate](/img/structure/B12089962.png)

![methyl 4-(3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12089976.png)

![N-[(1S)-2-Hydroxy-3-methyl-1-(2-methylpropyl)-3-buten-1-yl]-carbamicAcid1,1-DimethylethylEster](/img/structure/B12089981.png)

![[7-(2,2-Dimethylpropanoyloxy)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dimethylpropanoate](/img/structure/B12089984.png)

![2-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-n-(2-[(4s)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]phenyl)benzenamine](/img/structure/B12089990.png)

![1-(2',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12089995.png)

![1-oleoyl-2-[12-biotinyl(aMinododecanoyl)]-sn-glycero-3-phosphoinositol-3,4,5-trisphosphate (sodiuM salt)](/img/structure/B12090017.png)

![6-Bromo-7-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B12090025.png)